molecular formula C34H71O4P B11947977 Diheptadecyl phosphate CAS No. 146692-60-6

Diheptadecyl phosphate

Cat. No.: B11947977
CAS No.: 146692-60-6
M. Wt: 574.9 g/mol
InChI Key: WOMBBIBNYSUCCH-UHFFFAOYSA-N
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Description

Diheptadecyl phosphate is a dialkyl phosphate ester characterized by two heptadecyl (C17) alkyl chains bonded to a phosphate group. Structurally, it belongs to the class of organic compounds known as dialkyl phosphates, which are defined by a phosphate group linked to exactly two alkyl chains . This compound is part of a broader family of organophosphorus derivatives, often utilized in industrial applications due to their thermal stability and lubricating properties.

Key applications of this compound include its use in refrigerating machine oils, where its long alkyl chains contribute to enhanced viscosity and stability under high-pressure conditions, particularly in systems employing carbon dioxide refrigerants . Its molecular structure (C17H35O)2PO(OH) allows for a balance between hydrophobicity and mild surfactant behavior, making it suitable for specialized lubricant formulations.

Properties

CAS No.

146692-60-6

Molecular Formula

C34H71O4P

Molecular Weight

574.9 g/mol

IUPAC Name

diheptadecyl hydrogen phosphate

InChI

InChI=1S/C34H71O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-39(35,36)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,35,36)

InChI Key

WOMBBIBNYSUCCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diheptadecyl phosphate can be synthesized through the esterification of heptadecanol with phosphoric acid. The reaction typically involves heating heptadecanol with phosphoric acid in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 100-150°C and continuous stirring to ensure complete esterification.

Industrial Production Methods

In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The process involves the use of large reactors where heptadecanol and phosphoric acid are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Diheptadecyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water, leading to the formation of heptadecanol and phosphoric acid.

    Oxidation: The hydrocarbon chains can undergo oxidation reactions, leading to the formation of carboxylic acids.

    Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Heptadecanol and phosphoric acid.

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Substitution: Various substituted phosphates depending on the reagents used.

Scientific Research Applications

Diheptadecyl phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying the behavior of phospholipids in various chemical reactions.

    Biology: Employed in the formation of artificial membranes for studying membrane dynamics and interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.

Mechanism of Action

Diheptadecyl phosphate exerts its effects primarily through its amphiphilic properties. The long hydrocarbon chains interact with hydrophobic environments, while the phosphate group interacts with hydrophilic environments. This dual interaction allows this compound to form micelles and bilayers, which are essential for its role in membrane formation and stabilization. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Key Findings :

  • Longer alkyl chains (e.g., C18) enhance thermal stability and hydrophobicity but reduce solubility in polar solvents.
  • This compound’s C17 chains provide an optimal balance for refrigeration oils, where viscosity and stability under CO2 environments are critical .

Comparison with Trialkyl Phosphates (e.g., Trioctadecyl Phosphate)

Trialkyl phosphates, such as trioctadecyl phosphate (C18 chains), differ structurally by having three alkyl groups attached to the phosphate core. This structural distinction leads to significant functional differences:

Property This compound (Dialkyl) Trioctadecyl Phosphate (Trialkyl)
Acidity More acidic (one free -OH group) Less acidic (no free -OH groups)
Solubility Partially soluble in polar solvents Highly hydrophobic, insoluble in water
Thermal Stability Moderate (stable up to ∼150°C) Superior (stable above 200°C)
Applications Lubricants, refrigeration oils Plasticizers, flame retardants

Key Insights :

  • Trialkyl phosphates lack acidic hydrogens, making them less reactive in aqueous environments but more suitable as plasticizers .

Comparison with Monoalkyl Phosphates

Monoalkyl phosphates (e.g., monoheptadecyl phosphate) feature a single alkyl chain and two acidic -OH groups. These compounds exhibit stronger acidity and surfactant properties compared to dialkyl derivatives:

  • Acidity: Monoalkyl phosphates are more acidic (pKa ∼1-2) due to two free -OH groups, enabling use as emulsifiers or detergents.
  • Applications: this compound’s reduced acidity makes it less effective as a surfactant but more stable in non-aqueous systems like lubricants .

Q & A

Q. What statistical approaches are recommended for interpreting variability in this compound’s colloidal stability data?

  • Methodological Answer: Apply ANOVA to assess batch-to-batch variability in particle size (dynamic light scattering) or zeta potential. For time-dependent aggregation studies, use nonlinear regression to model kinetics (e.g., second-order rate constants). Report confidence intervals (95%) and effect sizes to distinguish biological relevance from statistical noise .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy studies of this compound-based formulations?

  • Methodological Answer: Conduct dose-response studies to identify bio-relevant concentrations in vivo, accounting for metabolic clearance and tissue distribution. Use physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro IC₅₀ values to in vivo dosing. Validate with biomarkers (e.g., inflammatory cytokines) to correlate mechanistic effects .

Safety & Compliance

Q. What protocols ensure safe disposal of this compound waste in academic labs?

  • Methodological Answer: Neutralize acidic or basic residues via controlled pH adjustment (pH 6–8) before transferring to sealed containers labeled "Organophosphate Waste." Collaborate with certified hazardous waste disposal services for incineration. Document disposal procedures in alignment with institutional EH&S guidelines .

Literature & Validation

Q. How can researchers critically evaluate conflicting literature on this compound’s cytotoxicity?

  • Methodological Answer: Perform systematic reviews using PRISMA guidelines to assess study quality. Focus on variables like cell line specificity (e.g., HepG2 vs. primary hepatocytes), exposure duration, and solubility limits. Replicate key studies under standardized conditions, reporting detailed metadata (e.g., serum content in cell media) to identify reproducibility gaps .

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